molecular formula C16H19NO3S2 B2614337 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034313-07-8

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2614337
CAS No.: 2034313-07-8
M. Wt: 337.45
InChI Key: WSIZOYQZRPWVRU-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a benzamide derivative characterized by a thiophene ring, a hydroxyethoxy side chain, and a methylthio substituent on the benzamide core. Benzamides are widely studied for their pharmacological properties, including antiparasitic, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-21-14-6-3-2-5-12(14)16(19)17-11-13(20-9-8-18)15-7-4-10-22-15/h2-7,10,13,18H,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIZOYQZRPWVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16N2O3S
  • Molecular Weight : 296.35 g/mol
  • CAS Number : 2034615-14-8

Pharmacological Activities

The biological activity of this compound has been evaluated in various studies, highlighting its diverse pharmacological effects:

  • Antiproliferative Activity :
    • The compound has shown promising antiproliferative effects against several cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 1.2 to 5.3 µM against various cancer cells, indicating significant potential as an anticancer agent .
    Cell LineIC50 (µM)
    MCF-71.2
    HCT 1163.7
    HEK 2935.3
  • Antioxidant Activity :
    • The compound exhibits antioxidant properties, which are crucial in counteracting oxidative stress in cells. Studies have indicated that certain derivatives possess enhanced antioxidative activity compared to standard antioxidants like BHT .
  • Antimicrobial Activity :
    • This compound has been linked to antimicrobial effects, particularly against Gram-positive bacteria such as Enterococcus faecalis. Compounds with similar thiophenyl substitutions have shown minimum inhibitory concentrations (MIC) as low as 8 µM against these strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may modulate ROS levels, thereby protecting normal cells while selectively targeting cancerous ones.

Case Studies

Several research studies have investigated the biological activity of related compounds and their implications:

  • Study on Antiproliferative Effects :
    A study published in MDPI demonstrated that similar benzimidazole derivatives exhibited strong antiproliferative activity across multiple cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .
  • Antioxidant Evaluation :
    Research comparing the antioxidative capabilities of various compounds revealed that those with hydroxyl and methoxy substitutions showed significant improvements over traditional antioxidants in cellular models .
  • Antimicrobial Assessment :
    Another study highlighted the effectiveness of thiobenzanilides in developing new antimicrobial agents, emphasizing the role of structural modifications in enhancing their activity against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)

  • Structural Similarities : Both compounds feature a benzamide backbone with sulfur-containing heterocycles (thiophene in the target compound vs. thiazole in nitazoxanide).
  • Functional Differences : Nitazoxanide’s nitro group confers antiparasitic activity, whereas the target compound’s hydroxyethoxy and methylthio groups may influence solubility and target specificity.
  • Applications : Nitazoxanide is clinically used against protozoan infections, while the target compound’s biological activity remains uncharacterized in the evidence.

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)

  • Structural Comparison : Etobenzanid has an ethoxymethoxy group, analogous to the hydroxyethoxy chain in the target compound.
  • Functional Role : Etobenzanid’s herbicidal activity suggests that ether side chains in benzamides can modulate environmental stability and bioavailability.
Thiophene-Containing Analogs

N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone derivatives

  • Key Features: These quinolone derivatives incorporate a methylthio-thiophene moiety, similar to the target compound’s thiophen-2-yl and methylthio groups.
  • Bioactivity : Demonstrated antibacterial activity against Gram-positive pathogens, highlighting the role of sulfur atoms in enhancing membrane permeability.

2-[(2-Thienylmethyl)thio]-N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-benzamide

  • Structural Parallels : Combines a thiophene ring with a benzamide core, akin to the target compound.
  • Therapeutic Potential: Designed as a cancer and antiviral agent, emphasizing the versatility of thiophene-containing benzamides in drug discovery.
Methylthio-Substituted Derivatives

4-Bromo-N-methoxy-N-methyl-2-(methylthio)benzamide

  • Synthesis Relevance : Prepared via coupling of 4-bromo-2-(methylthio)benzoic acid with N,O-dimethylhydroxylamine, suggesting feasible routes for synthesizing the target compound.
  • Role of Methylthio Group : The methylthio substituent improves electrophilicity, aiding in nucleophilic substitution reactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Benzamide Thiophen-2-yl, hydroxyethoxy, methylthio Unknown (hypothesized antiparasitic) -
Nitazoxanide Benzamide Acetyloxy, nitrothiazole Antiparasitic
Etobenzanid Benzamide Ethoxymethoxy, dichlorophenyl Herbicidal
N-[2-[5-(Methylthio)thiophen-2-yl]quinolone Quinolone Methylthio-thiophene Antibacterial
2-[(2-Thienylmethyl)thio]-benzamide derivative Benzamide Thienylmethylthio, cyano-pyridine Anticancer/antiviral

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